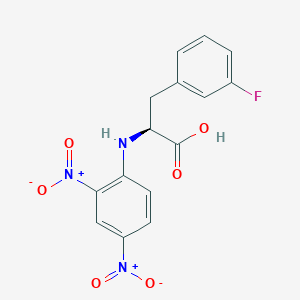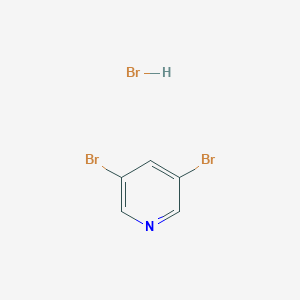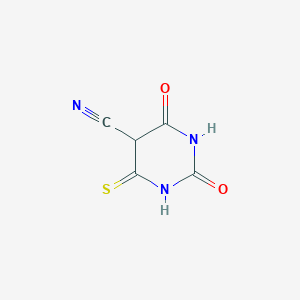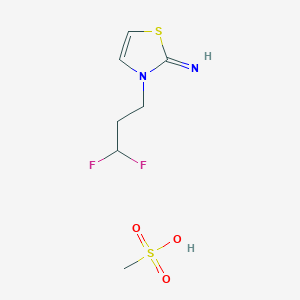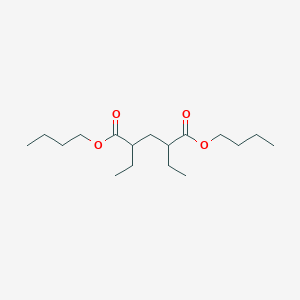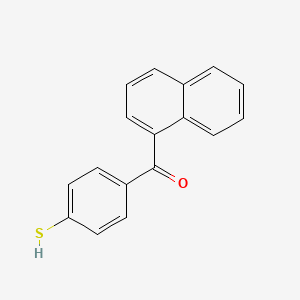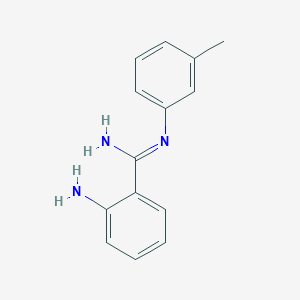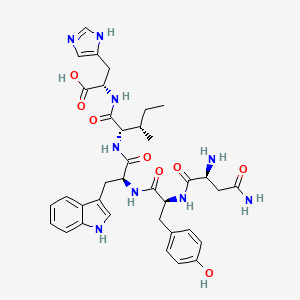
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine and tryptophan.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in modified histidine or tryptophan residues.
Scientific Research Applications
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine has several scientific research applications:
Medicine: Potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases.
Biochemistry: Used in studies of protein-protein interactions and enzyme activity.
Industry: Potential use in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine involves its interaction with specific molecular targets. For instance, it may modulate oxidative stress and enzyme activity, influencing pathways related to neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-prolyl-L-glutamic acid (GPE)
- Glycyl-L-prolyl-L-glutamate pseudotripeptides
Uniqueness
Glycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications .
Properties
CAS No. |
366455-92-7 |
|---|---|
Molecular Formula |
C35H46N12O10 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-12-28(49)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(54)42-16-30(51)44-23(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-14-38-18-43-20)33(55)41-15-29(50)40-17-31(52)53/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,50)(H,41,55)(H,42,54)(H,44,51)(H,45,49)(H,46,56)(H,52,53)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
AJISXBIFJXYESZ-CQJMVLFOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


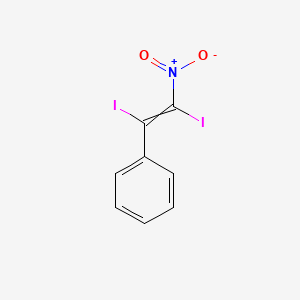
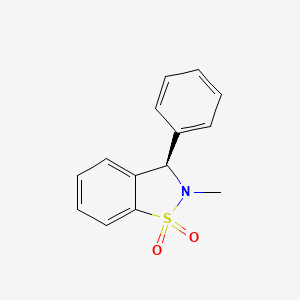
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
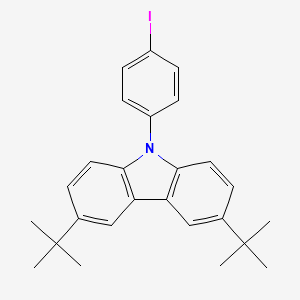
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
